

Application Note: Quantification of Tenofovir Disoproxil in Plasma by HPLC-UV

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Compound of Interest

Compound Name: Tenofovir disoproxil aspartate

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Abstract

This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantitative determination of Tenofovir Disoproxil in plasma. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in clinical and preclinical research. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring efficient and reliable analysis. The method is simple, accurate, and precise, making it suitable for routine analysis in a laboratory setting.

Note on the Analyte: The vast majority of published literature and approved pharmaceutical formulations pertain to Tenofovir Disoproxil Fumarate (TDF), the fumarate salt of the Tenofovir disoproxil prodrug.[1][2] This protocol is based on methods validated for TDF. The quantification of other salt forms, such as **Tenofovir disoproxil aspartate**, would follow an identical analytical procedure as the chromophore is part of the Tenofovir disoproxil molecule. However, adjustments to the molecular weight would be necessary when preparing standard solutions of known concentration.

Principle

The method is based on the separation of Tenofovir Disoproxil from endogenous plasma components using a C18 reverse-phase column. The sample preparation involves a protein precipitation step, which removes proteins that could interfere with the analysis and damage the HPLC column. An internal standard (IS) is used to improve the precision and accuracy of



the quantification. The separated analyte and internal standard are detected by a UV detector at the wavelength of maximum absorbance for Tenofovir Disoproxil, which is approximately 260 nm.[3][4] The concentration of the drug in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from standards of known concentrations.

Experimental Protocols

- Tenofovir Disoproxil Fumarate (TDF) reference standard
- Piroxicam (Internal Standard)
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Water (HPLC Grade or Milli-Q)
- Orthophosphoric Acid (OPA) or Potassium Dihydrogen Phosphate
- Trichloroacetic Acid (TCA)
- Drug-free human plasma (with EDTA as anticoagulant)

A standard HPLC system equipped with:

- Isocratic or Gradient Pump
- Autosampler with temperature control
- Column Oven
- UV-Vis or Photodiode Array (PDA) Detector
- Chromatography Data Station (e.g., Empower, Chromeleon)
- Analytical Balance
- Centrifuge



- Vortex Mixer
- pH Meter

The separation is achieved using the conditions summarized in the table below. These conditions have been optimized to provide good resolution and peak shape for Tenofovir Disoproxil and the internal standard.[4][5]

Parameter	Condition
Stationary Phase (Column)	C18 Column (e.g., 250 mm x 4.6 mm, 5 μm particle size)[4][6]
Mobile Phase	Acetonitrile: Water (70:30 v/v), pH adjusted to 4.5 with OPA[4]
Flow Rate	1.0 mL/min[4][6][7]
Detection Wavelength	260 nm[3][4]
Injection Volume	20 μL[4]
Column Temperature	Ambient or 35 °C[8]
Run Time	Approximately 10 minutes

- Standard Stock Solution (1000 µg/mL of TDF):
 - Accurately weigh 10 mg of TDF reference standard.
 - Transfer it to a 10 mL volumetric flask.
 - Dissolve and make up the volume with Methanol.
 - Sonicate for 10 minutes to ensure complete dissolution. This solution should be stored at 4°C.
- Internal Standard Stock Solution (1000 μg/mL of Piroxicam):
 - Accurately weigh 10 mg of Piroxicam.[6]

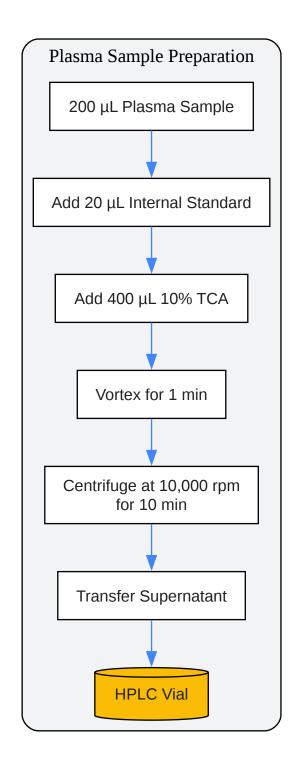


- Transfer it to a 10 mL volumetric flask.
- Dissolve and make up the volume with Methanol. Store at 4°C.
- · Working Standard Solutions & Calibration Curve:
 - Prepare a series of working standard solutions by serially diluting the TDF stock solution with the mobile phase.
 - To prepare calibration standards in plasma, spike 20 μL of each working standard solution into 180 μL of drug-free plasma to achieve final concentrations covering the expected range (e.g., 0.5 to 32 μg/mL).[4]
 - Process these calibration standards as described in the sample preparation protocol.

The following protocol uses protein precipitation for sample clean-up.[4]

- Pipette 200 μL of the plasma sample (calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.
- Add 20 μL of the Internal Standard working solution (e.g., 50 μg/mL Piroxicam).
- Add 400 μL of 10% Trichloroacetic Acid to precipitate the plasma proteins.
- Vortex the mixture vigorously for 1 minute.
- Centrifuge the tube at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the clear supernatant to an HPLC vial.
- Inject 20 μL of the supernatant into the HPLC system.





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Caption: Workflow for plasma sample preparation using protein precipitation.

Method Validation Summary



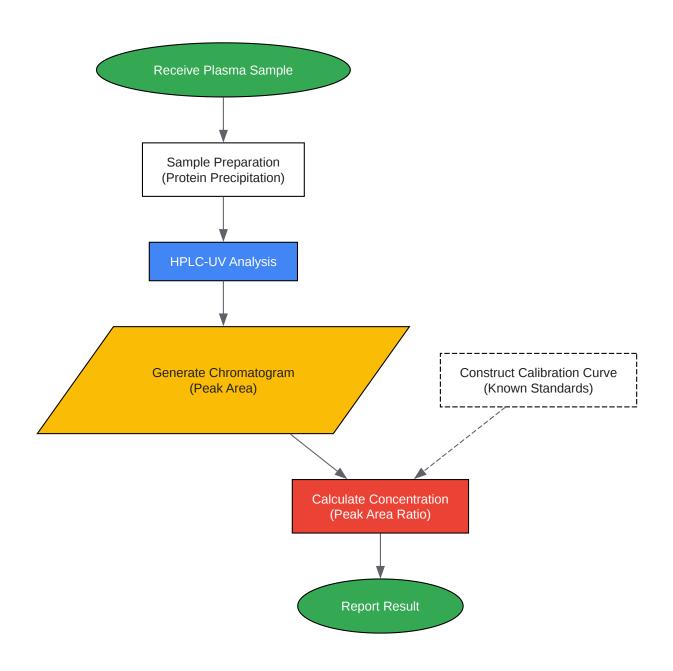
The analytical method was validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, and sensitivity.[5] The results demonstrate the method is reliable for its intended purpose.

Validation Parameter	Result
Linearity Range	0.5 - 32 μg/mL[4]
Correlation Coefficient (r²)	> 0.999
Accuracy (% Recovery)	99.5% - 101.4%[7]
Precision (% RSD)	Intra-day and Inter-day RSD ≤ 15%[9]
Limit of Detection (LOD)	0.03 μg/mL[9]
Limit of Quantification (LLOQ)	0.15 μg/mL[10]
System Suitability	Tailing factor < 1.5, Theoretical plates > 2000[7]

Overall Experimental Workflow

The entire process from receiving the sample to obtaining the final concentration is outlined below. It involves sample preparation, chromatographic separation, and data analysis.





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Caption: Overall workflow for TDF quantification in plasma by HPLC-UV.

Conclusion







The described HPLC-UV method provides a reliable and robust tool for the quantification of Tenofovir Disoproxil in plasma samples. The simple protein precipitation extraction procedure offers high recovery and minimizes matrix effects, while the chromatographic conditions ensure adequate separation and sensitivity. This method is well-suited for high-throughput analysis in a clinical or research environment.

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